[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine
Description
The compound [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine (hereafter referred to as Compound A) is a chiral amine derivative featuring a pyrrolidine core substituted with a benzyl-methyl-amine group and a 2-aminoethyl side chain. Key properties include:
Properties
IUPAC Name |
(3R)-1-(2-aminoethyl)-N-benzyl-N-methylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-16(11-13-5-3-2-4-6-13)14-7-9-17(12-14)10-8-15/h2-6,14H,7-12,15H2,1H3/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEJCZSUHCDQCG-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)[C@@H]2CCN(C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using an appropriate alkylating agent.
Attachment of the Benzyl-Methyl-Amine Moiety: The final step involves the attachment of the benzyl-methyl-amine moiety through a reductive amination reaction.
Industrial Production Methods
Industrial production of [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert imines or oximes back to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl-methyl-amine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and bases like sodium hydroxide (NaOH) are often employed.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Regeneration of the original amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and chiral compounds.
Biology
In biological research, this compound is studied for its potential role as a ligand in receptor binding studies and as a precursor for the synthesis of biologically active molecules.
Medicine
The compound is investigated for its potential therapeutic applications, including its use as a pharmacophore in drug design and development.
Industry
In the industrial sector, [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine is used in the production of specialty chemicals and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between Compound A and related compounds from the evidence:
Key Observations:
Ring Size and Flexibility :
- Pyrrolidine (five-membered) in Compound A confers rigidity, while piperidine derivatives (six-membered) offer greater conformational flexibility .
- Pyrazole/pyridine-containing analogs (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) exhibit distinct electronic properties due to aromaticity .
Stereochemical Impact :
Pharmacological and Chemical Properties
- Binding Interactions : The pyrrolidine/piperidine core is common in bioactive molecules targeting aminergic receptors (e.g., dopamine, serotonin). The R-configuration in Compound A may enhance selectivity for specific receptors .
- Metabolic Stability: Ethylamine side chains (Compound A) could improve solubility compared to ethanone derivatives, which may undergo faster oxidation .
- Safety Profile: Limited hazard data are available for Compound A, but similar amines often require handling precautions due to irritant properties .
Biological Activity
[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine, a compound characterized by a pyrrolidine ring and an aminoethyl group, has garnered significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C14H23N3, with a molecular weight of approximately 251.38 g/mol. The compound features a unique substitution pattern that influences its biological activity.
The biological activity of this compound is primarily attributed to its interactions with G-protein-coupled receptors (GPCRs) and other molecular targets. Its structure allows it to bind to specific sites on these receptors, modulating their activity and influencing various biochemical pathways.
Key Mechanistic Insights:
- Binding Affinity : The benzyl group attached to the nitrogen of the pyrrolidine ring is hypothesized to enhance binding affinity to specific receptors.
- Biochemical Pathways : The modulation of receptor activity can lead to alterations in signaling pathways associated with neurotransmission and cellular responses.
Biological Activities
The compound has been investigated for several biological activities, including:
1. Antimicrobial Activity
Research has shown that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. In vitro studies indicate that this compound can inhibit the growth of various bacteria and fungi.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | <125 |
| Pseudomonas aeruginosa | 150 |
| Candida albicans | 100 |
These findings suggest that the compound's structural features contribute to its bioactivity against both Gram-positive and Gram-negative bacteria .
2. Anticancer Activity
Recent studies have indicated potential anticancer properties of related pyrrolidine derivatives. For instance, compounds similar to this compound have shown cytotoxic effects in various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves apoptosis induction and cell cycle arrest .
Case Studies
Several case studies have explored the biological activity of this compound:
Case Study 1: Cytotoxicity in Cancer Models
A study evaluated the cytotoxic effects of this compound against FaDu hypopharyngeal tumor cells. The results demonstrated a dose-dependent increase in cytotoxicity compared to standard chemotherapeutic agents like bleomycin .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of this compound was tested against a panel of pathogenic bacteria. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
